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Compound of Interest

Compound Name: Triammonium phosphate trihydrate

Cat. No.: B179385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of

triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O), a compound of interest in various

chemical and pharmaceutical applications. This document outlines the key crystallographic

data, details the experimental protocols for structure determination, and presents a logical

workflow for the analytical process.

Quantitative Crystallographic Data
The crystal structure of triammonium phosphate trihydrate has been determined by single-

crystal X-ray diffraction. A definitive study published in Acta Crystallographica confirmed its

structure as (NH₄)₃PO₄·3H₂O.[1] The compound crystallizes in a monoclinic system, and the

structure was refined to a final R-value of 3.1% based on 1,583 reflections, indicating a high-

quality structural model.[1]

The key crystallographic data are summarized in the table below.
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Parameter Value Reference

Chemical Formula (NH₄)₃PO₄·3H₂O [2]

Formula Weight 203.13 g/mol [2]

Crystal System Monoclinic [1]

Space Group P2₁/c [1]

Unit Cell Dimensions a = 9.43 Å Durif et al. (1976)

b = 11.75 Å Durif et al. (1976)

c = 6.45 Å Durif et al. (1976)

α = 90° Durif et al. (1976)

β = 100.2° Durif et al. (1976)

γ = 90° Durif et al. (1976)

Volume 704.1 Å³ Durif et al. (1976)

Z (Formula units/cell) 4 Durif et al. (1976)

Calculated Density 1.91 g/cm³ Durif et al. (1976)

R-value 3.1% [1]

Note: The unit cell parameters are based on the foundational study by Durif, A., Averbuch-

Pouchot, M. T., Tordjman, I., & Guitel, J. C. (1976). Crystal structure of triammonium
phosphate trihydrate. Acta Crystallographica Section B: Structural Crystallography and

Crystal Chemistry, 32(11), 2957-2960.

Experimental Protocols
The determination of the crystal structure of triammonium phosphate trihydrate involves a

series of precise experimental steps, from crystal synthesis to data analysis.

Crystal Synthesis
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Single crystals of triammonium phosphate trihydrate suitable for X-ray diffraction can be

grown from an aqueous solution. A typical procedure involves:

Preparation of a Saturated Solution: A saturated solution of triammonium phosphate is

prepared by dissolving the compound in deionized water at a slightly elevated temperature to

ensure complete dissolution.

Slow Evaporation: The saturated solution is filtered to remove any impurities and then

allowed to evaporate slowly at a constant temperature (e.g., room temperature) in a

vibration-free environment.

Crystal Growth: Over a period of several days to weeks, well-formed, single crystals of

triammonium phosphate trihydrate will precipitate from the solution.

Crystal Harvesting: The crystals are carefully harvested from the mother liquor and washed

with a small amount of cold deionized water and then a volatile solvent like ethanol or

acetone to remove any residual mother liquor before being dried.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection
A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-

ray diffractometer. The data collection process is as follows:

Crystal Screening and Unit Cell Determination: The crystal is initially screened to assess its

quality. A short series of diffraction images are collected to determine the unit cell parameters

and the crystal system.

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a

large number of unique reflections over a specified range of diffraction angles (2θ). This

typically involves rotating the crystal through a series of angles while exposing it to a

monochromatic X-ray beam.

Data Integration and Reduction: The raw diffraction data are processed to integrate the

reflection intensities and apply corrections for various experimental factors, such as Lorentz

and polarization effects, and absorption. This results in a file containing the Miller indices (h,

k, l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.
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Structure Solution and Refinement
The collected diffraction data are used to solve and refine the crystal structure:

Structure Solution: The initial positions of the non-hydrogen atoms are determined using

direct methods or Patterson methods. This provides a preliminary model of the crystal

structure.

Structure Refinement: The atomic coordinates, and thermal displacement parameters of the

initial model are refined against the experimental diffraction data using a least-squares

minimization procedure. The goal is to minimize the difference between the observed

structure factor amplitudes (|Fₒ|) and the calculated structure factor amplitudes (|Fₒ|) based

on the model.

Hydrogen Atom Location: Hydrogen atoms are typically located from the difference Fourier

maps of the electron density after the non-hydrogen atoms have been refined anisotropically.

Final Refinement: The final refinement includes all atoms, and the quality of the final model is

assessed by the R-value, goodness-of-fit, and the residual electron density. For

triammonium phosphate trihydrate, a final R-value of 3.1% was achieved, indicating an

excellent agreement between the model and the experimental data.[1]

Visualization of Experimental Workflow
The following diagram illustrates the key stages in the crystal structure analysis of

triammonium phosphate trihydrate.

Caption: Experimental workflow for triammonium phosphate trihydrate crystal structure

analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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